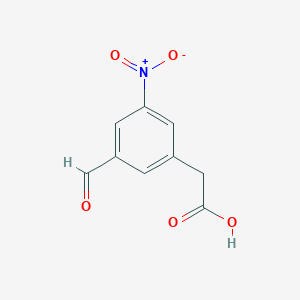

(3-Formyl-5-nitrophenyl)acetic acid

Description

(3-Formyl-5-nitrophenyl)acetic acid is a nitroaromatic compound featuring a formyl (-CHO) substituent at the 3-position and a nitro (-NO₂) group at the 5-position of the phenyl ring, with an acetic acid (-CH₂COOH) side chain. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and adsorption applications, particularly for heavy metal ion removal. The electron-withdrawing nitro and formyl groups enhance the acidity of the acetic acid moiety, improving its chelation capacity with metal ions like U(VI) .

Properties

Molecular Formula |

C9H7NO5 |

|---|---|

Molecular Weight |

209.16 g/mol |

IUPAC Name |

2-(3-formyl-5-nitrophenyl)acetic acid |

InChI |

InChI=1S/C9H7NO5/c11-5-7-1-6(4-9(12)13)2-8(3-7)10(14)15/h1-3,5H,4H2,(H,12,13) |

InChI Key |

MOARCVIMTGXFIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C=O)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-nitrophenyl)acetic acid typically involves the nitration of a suitable precursor, followed by formylation and subsequent acetic acid introduction. One common method includes the nitration of phenylacetic acid derivatives, followed by formylation using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Industrial production of (3-Formyl-5-nitrophenyl)acetic acid may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using bromine (Br2) or sulfonation using sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: (3-Formyl-5-nitrophenyl)acetic acid can be converted to (3-Carboxy-5-nitrophenyl)acetic acid.

Reduction: The nitro group can be reduced to form (3-Formyl-5-aminophenyl)acetic acid.

Substitution: Halogenated or sulfonated derivatives of (3-Formyl-5-nitrophenyl)acetic acid.

Scientific Research Applications

(3-Formyl-5-nitrophenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Formyl-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (3-Formyl-5-nitrophenyl)acetic acid and their adsorption characteristics:

Key Observations:

Electronic Effects of Substituents: Nitro (-NO₂): Enhances U(VI) adsorption via electrostatic attraction to cationic UO₂²⁺ and coordination with uranyl ions. ASBB achieved 97.8% removal at pH 6.0 . Formyl (-CHO): Expected to increase the acidity of the acetic acid group (pKa ~2.5–3.0), improving deprotonation and U(VI) binding at neutral pH. This is inferred from ASBB's performance, where -COOH groups contributed to 97.8% removal efficiency .

Adsorption Mechanisms: ASBB (-COOH): Dominated by monodentate coordination between UO₂²⁺ and -COO⁻, with a Langmuir qₘ of 179.88 mg/g . Theoretical (3-Formyl-5-nitrophenyl)acetic Acid: The formyl group may participate in hydrogen bonding or π-backbonding with U(VI), complementing -COOH chelation.

Structural Comparisons: Pore Structure: ASBB's pore expansion (BET surface area increased by 35% post-acetic acid modification) facilitated rapid adsorption equilibrium within 5.0 minutes . A formyl-modified analog might exhibit similar kinetics but require tailored porosity. Reusability: ASBB retained >90% efficiency after five regeneration cycles using HNO₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.